8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline
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Overview
Description
Scientific Research Applications
Pharmacological Applications
Antibacterial and Antifungal Properties : Polyhydroquinoline scaffolds, which include derivatives of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline, have been synthesized and shown to have significant in vitro antibacterial and antifungal activities (Karad et al., 2015).
Antimalarial Activity : Certain compounds in this category have exhibited excellent antimalarial potency, highlighting their potential as antimalarial agents (Karad et al., 2015).
Antitumor Properties : Phenylquinoline-8-carboxamides, structurally similar to this compound, have been studied as potential antitumor agents, showing activity in leukemia and solid tumor assays (Atwell et al., 1988).
Chemical Applications
Synthesis of Complex Molecules : The compound and its derivatives have been used in the synthesis of complex molecules, such as indolo[3,2-c]isoquinoline derivatives, which demonstrate promising biological activities (Verma, 2018).
Electrochemical Applications : 8-Hydroxyquinoline-substituted compounds, related to this compound, have been explored for pH-sensing properties due to their unique electrochemical behavior (Chen et al., 2011).
Mechanism of Action
properties
IUPAC Name |
(8Z)-8-benzylidene-6,7-dihydro-5H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVJDFRJYARCBN-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=C\C3=CC=CC=C3)/C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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